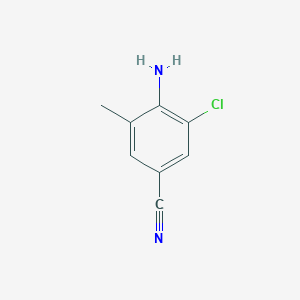

4-Amino-3-chloro-5-methylbenzonitrile

説明

The exact mass of the compound 4-Amino-3-chloro-5-methylbenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Amino-3-chloro-5-methylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3-chloro-5-methylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-amino-3-chloro-5-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-2-6(4-10)3-7(9)8(5)11/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTNVCCDQAOBSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370667 | |

| Record name | 4-amino-3-chloro-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158296-69-6 | |

| Record name | 4-amino-3-chloro-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-chloro-5-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-Amino-3-chloro-5-methylbenzonitrile (CAS 158296-69-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-chloro-5-methylbenzonitrile is a substituted benzonitrile compound with the CAS number 158296-69-6. Its chemical structure, featuring an amino, a chloro, a methyl, and a nitrile group on a benzene ring, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential applications in medicinal chemistry and drug development. Substituted benzonitriles are significant in pharmaceutical research, with the nitrile group often acting as a bioisostere for other functional groups or as a key interaction point with biological targets.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-Amino-3-chloro-5-methylbenzonitrile is presented in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 158296-69-6 | [1][2] |

| Molecular Formula | C₈H₇ClN₂ | [1] |

| Molecular Weight | 166.61 g/mol | [2] |

| IUPAC Name | 4-amino-3-chloro-5-methylbenzonitrile | [3] |

| Synonyms | 2-Chloro-4-cyano-6-methylaniline | [4] |

| Physical Form | Solid | [3] |

| Purity | Typically ≥98% | [3] |

| InChI Key | NDTNVCCDQAOBSZ-UHFFFAOYSA-N | [5] |

| SMILES | Cc1cc(C#N)cc(Cl)c1N | N/A |

| Storage | Keep in a dark place, sealed in dry, room temperature. | [3] |

Synthesis

The primary synthetic route to 4-Amino-3-chloro-5-methylbenzonitrile is through the electrophilic chlorination of 4-Amino-3-methylbenzonitrile.[5] The amino and methyl groups on the precursor are activating and direct the electrophilic substitution to the ortho and para positions. With the para position to the amino group blocked, the chlorine is directed to the other ortho position (C5).

Experimental Protocol: Synthesis of 4-Amino-3-chloro-5-methylbenzonitrile

This protocol is based on analogous electrophilic halogenation reactions of substituted anilines.

Materials:

-

4-Amino-3-methylbenzonitrile

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Amino-3-methylbenzonitrile (1 equivalent) in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Chlorosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, remove the acetonitrile under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure 4-Amino-3-chloro-5-methylbenzonitrile.

Synthesis Workflow

Caption: Synthetic workflow for 4-Amino-3-chloro-5-methylbenzonitrile.

Spectral Data

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 7.2 - 7.5 | Singlet | 2H |

| -NH₂ | 4.0 - 5.0 | Broad Singlet | 2H |

| -CH₃ | 2.2 - 2.4 | Singlet | 3H |

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CN | 118 - 120 |

| Aromatic C-NH₂ | 145 - 148 |

| Aromatic C-Cl | 128 - 132 |

| Aromatic C-CH₃ | 135 - 138 |

| Aromatic C-H | 120 - 130 |

| Aromatic C-CN | 108 - 112 |

| -CH₃ | 18 - 22 |

Applications in Drug Development

Substituted aminobenzonitriles are important pharmacophores in medicinal chemistry. The nitrile group can act as a hydrogen bond acceptor, a bioisosteric replacement for a carbonyl group, or a key anchoring point to a protein target. The specific substitution pattern of 4-Amino-3-chloro-5-methylbenzonitrile provides a unique scaffold for the development of novel therapeutic agents.

While specific drugs developed directly from this intermediate are not prominently documented in the public domain, its structural motifs are present in compounds investigated for various therapeutic areas. For instance, substituted benzonitriles have been explored as inhibitors of enzymes such as kinases and as modulators of various receptors. The amino group allows for further derivatization to introduce pharmacophoric elements, while the chloro and methyl groups can modulate the compound's lipophilicity, metabolic stability, and binding affinity.

Safety Information

4-Amino-3-chloro-5-methylbenzonitrile is associated with the following hazard and precautionary statements:

Hazard Statements: [3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [3]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

4-Amino-3-chloro-5-methylbenzonitrile is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis from commercially available starting materials and its versatile chemical structure make it an attractive building block for the creation of diverse chemical libraries. Further research into the biological activities of derivatives of this compound may lead to the discovery of novel therapeutic agents. This technical guide provides a foundational resource for researchers interested in utilizing this compound in their synthetic and medicinal chemistry endeavors.

References

- 1. 4-Amino-3-chloro-5-methyl benzonitrile [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. 4-Amino-3-chloro-5-methylbenzonitrile | 158296-69-6 [sigmaaldrich.com]

- 4. 4-Amino-3-chloro-5-methylbenzonitrile | CymitQuimica [cymitquimica.com]

- 5. 4-Amino-3-chloro-5-methylbenzonitrile | 158296-69-6 | Benchchem [benchchem.com]

An In-depth Technical Guide on the Physicochemical Properties of 4-Amino-3-chloro-5-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-chloro-5-methylbenzonitrile is a substituted benzonitrile compound with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring an aromatic ring with amino, chloro, methyl, and nitrile functional groups, makes it a versatile intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and an exploration of its potential biological activities based on structurally related compounds.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 4-amino-3-chloro-5-methylbenzonitrile |

| CAS Number | 158296-69-6 |

| Molecular Formula | C₈H₇ClN₂ |

| Molecular Weight | 166.61 g/mol |

| InChI Key | NDTNVCCDQAOBSZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C(=C1)Cl)N)C#N |

Physicochemical Properties

A summary of the available and predicted physicochemical data for 4-Amino-3-chloro-5-methylbenzonitrile is presented below. It is important to note that while an experimental melting point is available, several other key parameters are currently based on computational predictions and should be verified through experimental analysis.

| Property | Value | Source |

| Melting Point | 126-128 °C | Experimental[1] |

| Boiling Point | 302.0 ± 42.0 °C | Predicted |

| Water Solubility | Not Experimentally Determined | - |

| pKa (most acidic) | -0.37 ± 0.10 (Predicted) | Predicted |

| logP | 2.0 (XlogP) | Predicted |

| Physical Form | Solid |

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties are outlined below. These protocols are based on established OECD guidelines and general organic chemistry laboratory practices.[2][3][4][5]

Melting Point Determination

The melting point of 4-Amino-3-chloro-5-methylbenzonitrile can be determined using a capillary melting point apparatus.[6][7][8]

Methodology:

-

A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 10-20 °C per minute initially.

-

A preliminary melting range is observed.

-

The apparatus is allowed to cool, and a second sample is prepared.

-

The second sample is heated rapidly to about 15-20 °C below the preliminary melting point.

-

The heating rate is then reduced to 1-2 °C per minute.

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting point range.

Experimental Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Boiling Point Determination

As 4-Amino-3-chloro-5-methylbenzonitrile is a solid at room temperature with a predicted high boiling point, distillation under reduced pressure (vacuum distillation) would be the most suitable method to avoid decomposition. A micro-scale method can also be employed.[9][10][11][12][13]

Methodology (Micro-scale):

-

A small amount of the sample (a few milligrams) is placed in a small test tube or fusion tube.

-

A capillary tube, sealed at one end, is placed inverted into the test tube.

-

The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., silicone oil).

-

The temperature is raised until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

-

The heating is discontinued, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Water Solubility Determination

The shake-flask method is a standard procedure for determining the water solubility of a chemical substance.[14][15][16][17]

Methodology:

-

An excess amount of the solid compound is added to a known volume of deionized water in a flask.

-

The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The mixture is then allowed to stand to allow for phase separation (undissolved solid to settle).

-

A sample of the aqueous solution is carefully removed, ensuring no solid particles are included (centrifugation or filtration may be necessary).

-

The concentration of the compound in the aqueous sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

The water solubility is expressed in g/L or mol/L.

pKa Determination

The pKa of 4-Amino-3-chloro-5-methylbenzonitrile can be determined by potentiometric titration or UV-Vis spectrophotometry.[18][19][20][21][22]

Methodology (Potentiometric Titration):

-

A known amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol) if its water solubility is low.

-

A standardized solution of a strong acid (e.g., HCl) is added to protonate the amino group fully.

-

The solution is then titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

logP (Octanol-Water Partition Coefficient) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method.[23][24][25][26][27]

Methodology:

-

n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

A known amount of the compound is dissolved in either the water-saturated octanol or the octanol-saturated water.

-

A known volume of this solution is placed in a separatory funnel with a known volume of the other phase.

-

The funnel is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.

-

The mixture is then allowed to stand until the two phases have completely separated.

-

A sample is taken from both the octanol and the aqueous layers.

-

The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

logP is the logarithm (base 10) of the partition coefficient.

Potential Biological Activity and Signaling Pathways

While there is no direct experimental evidence for the biological activity of 4-Amino-3-chloro-5-methylbenzonitrile in the reviewed literature, the benzonitrile scaffold is present in a number of biologically active molecules.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Several substituted benzonitrile derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[28][29][30] The nitrile group in these compounds can act as a hydrogen bond acceptor, mimicking the interaction of the natural substrate with the enzyme's active site.[31] Given the structural similarities, it is plausible that 4-Amino-3-chloro-5-methylbenzonitrile could exhibit inhibitory activity against EGFR or other kinases.

Hypothesized EGFR Inhibition Pathway

Caption: Hypothesized mechanism of EGFR signaling and its potential inhibition.

Other Potential Activities

Substituted benzonitriles and related aromatic amines have been reported to possess a wide range of biological activities, including antimicrobial and antiproliferative effects.[32][33][34][35] Therefore, 4-Amino-3-chloro-5-methylbenzonitrile warrants investigation for these and other potential therapeutic applications.

Conclusion

4-Amino-3-chloro-5-methylbenzonitrile is a chemical compound with well-defined basic chemical identifiers and a reported experimental melting point. However, further experimental determination of its other key physicochemical properties, such as boiling point, water solubility, pKa, and logP, is necessary to provide a complete profile for research and development purposes. The provided experimental protocols offer a robust framework for obtaining this critical data. Based on the chemical structure and the known activities of related benzonitrile derivatives, this compound presents an interesting candidate for screening in drug discovery programs, particularly in the area of kinase inhibition.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. pennwest.edu [pennwest.edu]

- 8. byjus.com [byjus.com]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. byjus.com [byjus.com]

- 12. Video: Boiling Points - Concept [jove.com]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. www1.udel.edu [www1.udel.edu]

- 16. chem.ws [chem.ws]

- 17. scribd.com [scribd.com]

- 18. youtube.com [youtube.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 22. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 23. agilent.com [agilent.com]

- 24. 3.3. Determination of Experimental logP Values [bio-protocol.org]

- 25. documents.thermofisher.com [documents.thermofisher.com]

- 26. acdlabs.com [acdlabs.com]

- 27. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 28. drugs.com [drugs.com]

- 29. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy | MDPI [mdpi.com]

- 30. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 32. N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 35. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Amino-3-chloro-5-methylbenzonitrile

This guide provides a comprehensive overview of the chemical and physical properties of 4-Amino-3-chloro-5-methylbenzonitrile, including its molecular structure, weight, and relevant experimental protocols. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Molecular and Chemical Data

4-Amino-3-chloro-5-methylbenzonitrile is a polysubstituted benzonitrile, a class of compounds recognized for their utility as intermediates in the synthesis of pharmaceuticals, dyes, and other specialty organic chemicals.[1] The molecule's structure is characterized by a central benzene ring functionalized with an amino (-NH₂), a chloro (-Cl), a methyl (-CH₃), and a nitrile (-C≡N) group.[1] This specific arrangement of functional groups makes it a versatile building block in medicinal and organic chemistry.[1]

Table 1: Chemical and Physical Properties of 4-Amino-3-chloro-5-methylbenzonitrile

| Identifier | Value |

| IUPAC Name | 4-amino-3-chloro-5-methylbenzonitrile[2] |

| Synonyms | 2-Chloro-4-cyano-6-methylaniline[3] |

| CAS Number | 158296-69-6[4][5] |

| Molecular Formula | C₈H₇ClN₂[4][5][6] |

| Molecular Weight | 166.61 g/mol [1][3][5][6] |

| Melting Point | 126-128°C[7] |

| InChI Key | NDTNVCCDQAOBSZ-UHFFFAOYSA-N[1][2][4] |

| Purity | Typically available at ≥98%[3] |

Molecular Structure

The molecular structure consists of a benzene ring with substituents at positions 1, 2, 4, and 5. The nitrile group defines the first position, with the other substituents arranged accordingly.

Caption: 2D Molecular Structure of 4-Amino-3-chloro-5-methylbenzonitrile.

Experimental Protocols

The following sections detail generalized experimental methodologies relevant to the synthesis and characterization of 4-Amino-3-chloro-5-methylbenzonitrile.

The primary synthetic route to 4-Amino-3-chloro-5-methylbenzonitrile involves the electrophilic halogenation of its precursor, 4-Amino-3-methylbenzonitrile.[1] This reaction is a classic example of electrophilic aromatic substitution, where the electron-rich aromatic ring is attacked by an electrophilic chlorine species.[1] The regioselectivity of the chlorination is directed by the existing amino and methyl groups on the benzene ring.[1]

General Protocol:

-

Dissolution: The starting material, 4-Amino-3-methylbenzonitrile, is dissolved in a suitable inert solvent.

-

Chlorination: A chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), is added to the solution, often portion-wise or as a solution in the same solvent, while maintaining a controlled temperature (e.g., 0-25°C).[1]

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is typically quenched with water or an aqueous basic solution (e.g., sodium bicarbonate) to neutralize any acidic byproducts.

-

Extraction: The product is extracted from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, commonly by recrystallization or column chromatography, to yield pure 4-Amino-3-chloro-5-methylbenzonitrile.

Caption: Synthetic and purification workflow for 4-Amino-3-chloro-5-methylbenzonitrile.

The definitive identification and structural confirmation of 4-Amino-3-chloro-5-methylbenzonitrile are typically achieved using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique is used to determine the number and environment of protons in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons, the amino group protons, and the methyl group protons, with chemical shifts and coupling patterns characteristic of the substitution pattern.

-

¹³C NMR: This analysis identifies the carbon framework of the molecule.[1] Distinct signals would be observed for the aromatic carbons (both protonated and quaternary), the methyl carbon, and the nitrile carbon.

Mass Spectrometry (MS):

-

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation patterns. The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight (166.61 g/mol ).[4] The isotopic pattern of the molecular ion peak would also confirm the presence of one chlorine atom.

Infrared (IR) Spectroscopy:

-

IR spectroscopy can be used to identify the presence of key functional groups.[4] Characteristic absorption bands would be expected for the N-H stretching of the amino group, C-H stretching of the aromatic and methyl groups, the C≡N stretching of the nitrile group, and C-Cl stretching.

Applications in Research and Development

4-Amino-3-chloro-5-methylbenzonitrile is a valuable intermediate in synthetic chemistry. The nitrile group can be hydrolyzed to an amide or a carboxylic acid, or reduced to a primary amine.[1] The amino group can undergo diazotization followed by various substitution reactions (e.g., Sandmeyer reaction), and the chloro and amino substituents can participate in cross-coupling reactions to form new carbon-carbon or carbon-nitrogen bonds.[1] These potential transformations make it an important precursor for the synthesis of more complex molecules, including biologically active compounds and functional materials. For these reasons, this compound is intended for laboratory research use only.[1][3]

References

- 1. 4-Amino-3-chloro-5-methylbenzonitrile | 158296-69-6 | Benchchem [benchchem.com]

- 2. 4-Amino-3-chloro-5-methylbenzonitrile | 158296-69-6 [sigmaaldrich.com]

- 3. 4-Amino-3-chloro-5-methylbenzonitrile | CymitQuimica [cymitquimica.com]

- 4. 4-Amino-3-chloro-5-methyl benzonitrile [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. 4-氨基-3-氯-5-甲基苯甲腈 CAS#: 158296-69-6 [m.chemicalbook.com]

- 7. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

Spectroscopic and Structural Elucidation of 4-Amino-3-chloro-5-methylbenzonitrile: A Technical Guide

This guide provides an in-depth analysis of the spectral data for 4-Amino-3-chloro-5-methylbenzonitrile (CAS No: 158296-69-6), a substituted benzonitrile with applications in chemical synthesis and drug discovery. The structural characterization of this molecule is crucial for its use in research and development. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols and a workflow for spectroscopic analysis.

Molecular Structure:

-

IUPAC Name: 4-amino-3-chloro-5-methylbenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for determining the carbon-hydrogen framework of an organic molecule. While experimental spectra for 4-Amino-3-chloro-5-methylbenzonitrile are not widely published, predicted data based on its structure provides valuable insight.

Predicted Proton (¹H) NMR Spectral Data

The predicted ¹H NMR spectrum shows distinct signals for the aromatic, amino, and methyl protons. The two aromatic protons are non-equivalent due to the substitution pattern.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H (Aromatic) | ~7.2 - 7.5 | Doublet (d) | 1H |

| Ar-H (Aromatic) | ~7.2 - 7.5 | Doublet (d) | 1H |

| -NH₂ (Amino) | ~4.0 - 5.0 | Broad Singlet (br s) | 2H |

| -CH₃ (Methyl) | ~2.2 - 2.4 | Singlet (s) | 3H |

| Table 1: Predicted ¹H NMR spectral data for 4-Amino-3-chloro-5-methylbenzonitrile.[5] |

Predicted Carbon-13 (¹³C) NMR Spectral Data

The ¹³C NMR spectrum is expected to show eight unique signals, corresponding to each carbon atom in the molecule.

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-NH₂ | ~145 - 150 |

| Aromatic C-Cl | ~125 - 130 |

| Aromatic C-CH₃ | ~135 - 140 |

| Aromatic C-CN | ~105 - 110 |

| Aromatic C-H | ~120 - 125 |

| Aromatic C-H | ~130 - 135 |

| Nitrile (-C≡N) | ~115 - 120 |

| Methyl (-CH₃) | ~18 - 22 |

| Table 2: Predicted ¹³C NMR spectral data for 4-Amino-3-chloro-5-methylbenzonitrile, with eight distinct signals anticipated.[5] |

General NMR Experimental Protocol

The following outlines a standard procedure for acquiring NMR spectra for a solid organic compound.

-

Sample Preparation: Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) within a clean NMR tube.[6] The sample must be fully dissolved to ensure spectral resolution.

-

Instrument Setup: The NMR spectrometer (e.g., a 400 MHz instrument) is tuned and shimmed to the specific sample and solvent to optimize magnetic field homogeneity.

-

Data Acquisition: Standard pulse sequences are used to acquire the Free Induction Decay (FID) for both ¹H and ¹³C nuclei. Key parameters include the number of scans, acquisition time, and relaxation delay, which are optimized to ensure a good signal-to-noise ratio.

-

Data Processing: The raw FID data undergoes a Fourier transformation to generate the frequency-domain spectrum.[6] The resulting spectrum is then phase-corrected and baseline-corrected. The chemical shifts are calibrated using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[6]

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The gas-phase IR spectrum for this compound is available from the NIST/EPA Gas-Phase Infrared Database.[1]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3500 | N-H Symmetric & Asymmetric Stretching | Primary Amine (-NH₂) |

| ~3000 - 3100 | C-H Aromatic Stretching | Aromatic Ring |

| ~2900 - 3000 | C-H Aliphatic Stretching | Methyl Group (-CH₃) |

| ~2200 - 2240 | C≡N Stretching | Nitrile (-C≡N) |

| ~1600 - 1650 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |

| Table 3: Key IR absorption bands and their corresponding functional groups for 4-Amino-3-chloro-5-methylbenzonitrile.[1][5] |

General IR Experimental Protocol (FTIR)

-

Sample Preparation: For a gas-phase spectrum, the solid sample is heated under vacuum to sublimate it into a gas cell with IR-transparent windows (e.g., KBr or NaCl). Alternatively, for a solid-state Attenuated Total Reflectance (ATR-IR) spectrum, a small amount of the solid powder is placed directly onto the ATR crystal.

-

Background Spectrum: A background spectrum of the empty gas cell or the clean ATR crystal is recorded to account for atmospheric CO₂ and H₂O, as well as any instrument-related absorptions.

-

Sample Spectrum: The IR beam is passed through the sample, and the transmitted or reflected radiation is measured by the detector.

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and can provide information about the structure through fragmentation patterns. An electron ionization (EI) mass spectrum is available from the NIST Mass Spectrometry Data Center.[2]

| m/z Value | Interpretation |

| 166/168 | Molecular Ion Peak [M]⁺ and [M+2]⁺, showing the isotopic pattern of one chlorine atom. |

| 151/153 | Loss of a methyl group (-CH₃) from the molecular ion. |

| 131 | Loss of the chlorine atom (-Cl) from the molecular ion. |

| Table 4: Significant peaks in the electron ionization mass spectrum of 4-Amino-3-chloro-5-methylbenzonitrile.[2] |

General Mass Spectrometry Experimental Protocol (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the instrument, typically via a direct insertion probe for solids, which is then heated to vaporize the sample into the ion source.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV for EI). This causes the molecules to lose an electron, forming a positively charged molecular ion [M]⁺, and often induces fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.

Spectroscopic Analysis Workflow

The process of identifying and characterizing a chemical compound involves a logical sequence of analytical techniques. The following diagram illustrates a typical workflow.

Caption: Workflow for spectroscopic-based structure elucidation.

References

- 1. 4-Amino-3-chloro-5-methyl benzonitrile [webbook.nist.gov]

- 2. 4-Amino-3-chloro-5-methyl benzonitrile [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. 4-Amino-3-chloro-5-methylbenzonitrile | 158296-69-6 | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Solubility and Stability of 4-Amino-3-chloro-5-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Amino-3-chloro-5-methylbenzonitrile, a key intermediate in various synthetic pathways. This document outlines the known physicochemical properties, detailed experimental protocols for solubility and stability assessment, and visual workflows to support laboratory investigations.

Core Physicochemical Properties

4-Amino-3-chloro-5-methylbenzonitrile (CAS No. 158296-69-6) is a substituted aromatic nitrile with the molecular formula C₈H₇ClN₂ and a molecular weight of 166.61 g/mol .[1][2] Its structure, featuring an amino group, a chloro group, and a methyl group on the benzonitrile framework, dictates its solubility and stability characteristics.

Quantitative Physicochemical Data

The following table summarizes the available quantitative data for 4-Amino-3-chloro-5-methylbenzonitrile. It is important to note that much of the publicly available data is predicted through computational models.

| Property | Value | Source |

| Melting Point | 126-128 °C | Vendor Data |

| Boiling Point (Predicted) | 302.0 ± 42.0 °C | Chemical Supplier Data |

| Water Solubility (log₁₀WS, mol/L) (Predicted) | -2.62 | Cheméo[3] |

| Octanol-Water Partition Coefficient (logP) (Predicted) | 2.102 | Cheméo[3] |

| Molecular Formula | C₈H₇ClN₂ | NIST, SCBT[1][2] |

| Molecular Weight | 166.61 g/mol | SCBT, CymitQuimica[4] |

Solubility Profile

The solubility of 4-Amino-3-chloro-5-methylbenzonitrile is influenced by its aromatic nature and the presence of both polar (amino and nitrile) and non-polar (chloro and methyl) functional groups. The amino group suggests potential solubility in acidic aqueous solutions due to salt formation. The overall structure suggests moderate solubility in organic solvents.

Experimental Protocol for Solubility Determination (Adapted from OECD Guideline 105)

This protocol outlines the flask method, suitable for substances with solubilities above 10⁻² g/L, which is likely the case for this compound in many organic solvents.[5][6][7][8][9]

Objective: To determine the saturation solubility of 4-Amino-3-chloro-5-methylbenzonitrile in various solvents at a specified temperature.

Materials:

-

4-Amino-3-chloro-5-methylbenzonitrile (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, dichloromethane, acetone)

-

Thermostatically controlled shaker or magnetic stirrer

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

HPLC with UV detector or other suitable analytical instrument

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-Amino-3-chloro-5-methylbenzonitrile to a known volume of the selected solvent in a sealed flask.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (preliminary tests may be needed to determine this, but 24-48 hours is common).

-

-

Phase Separation:

-

Allow the suspension to settle.

-

Centrifuge an aliquot of the suspension to separate the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of 4-Amino-3-chloro-5-methylbenzonitrile using a validated analytical method, such as HPLC-UV.

-

-

Calculation:

-

Calculate the solubility in g/L or mol/L, taking into account the dilution factor.

-

Stability Profile

The stability of 4-Amino-3-chloro-5-methylbenzonitrile is a critical parameter, particularly for its storage and use in multi-step syntheses. Degradation can occur through several pathways, including hydrolysis, oxidation, and photolysis.

Experimental Protocol for Forced Degradation Studies (Adapted from ICH Q1A/Q1B Guidelines)

Forced degradation studies are essential to establish the intrinsic stability of the compound and to develop stability-indicating analytical methods.[10][11][12][13][14][15]

Objective: To identify potential degradation products and pathways for 4-Amino-3-chloro-5-methylbenzonitrile under various stress conditions.

Materials:

-

4-Amino-3-chloro-5-methylbenzonitrile

-

Hydrochloric acid (e.g., 0.1 M)

-

Sodium hydroxide (e.g., 0.1 M)

-

Hydrogen peroxide (e.g., 3%)

-

High-purity water

-

Organic solvents for dissolution

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Acidic Hydrolysis:

-

Dissolve the compound in a suitable solvent and add 0.1 M HCl.

-

Heat the solution (e.g., at 60 °C) for a defined period (e.g., 24 hours).

-

Neutralize the solution and analyze by HPLC.

-

-

Basic Hydrolysis:

-

Dissolve the compound in a suitable solvent and add 0.1 M NaOH.

-

Maintain at room temperature or heat gently for a defined period.

-

Neutralize the solution and analyze by HPLC.

-

-

Oxidative Degradation:

-

Dissolve the compound in a suitable solvent and add 3% H₂O₂.

-

Keep the solution at room temperature for a defined period, protected from light.

-

Analyze by HPLC.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 80 °C) for a defined period.

-

Dissolve the stressed solid and analyze by HPLC.

-

-

Photostability:

Analysis: A stability-indicating HPLC method should be developed and validated to separate the parent compound from all significant degradation products. Peak purity analysis using a photodiode array detector and mass spectrometric analysis (LC-MS) are crucial for identifying and characterizing the degradants.

Signaling Pathways

Currently, there is no publicly available information to suggest that 4-Amino-3-chloro-5-methylbenzonitrile is directly involved in any biological signaling pathways. Its primary role is understood to be that of a chemical intermediate in the synthesis of more complex molecules, such as pharmaceuticals or agrochemicals.

Conclusion

This technical guide provides essential information on the solubility and stability of 4-Amino-3-chloro-5-methylbenzonitrile for professionals in research and development. The provided protocols, based on international guidelines, offer a robust framework for experimental assessment. While some physicochemical data is based on predictive models, the methodologies outlined here will enable the generation of precise experimental data to support the use of this compound in further applications.

References

- 1. scbt.com [scbt.com]

- 2. 4-Amino-3-chloro-5-methyl benzonitrile [webbook.nist.gov]

- 3. 4-Amino-3-chloro-5-methyl benzonitrile (CAS 158296-69-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 4-Amino-3-chloro-5-methylbenzonitrile | CymitQuimica [cymitquimica.com]

- 5. OECD 105 - Phytosafe [phytosafe.com]

- 6. oecd.org [oecd.org]

- 7. filab.fr [filab.fr]

- 8. oecd.org [oecd.org]

- 9. enfo.hu [enfo.hu]

- 10. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 11. m.youtube.com [m.youtube.com]

- 12. ema.europa.eu [ema.europa.eu]

- 13. longdom.org [longdom.org]

- 14. forced degradation study: Topics by Science.gov [science.gov]

- 15. rjptonline.org [rjptonline.org]

synonyms for 4-Amino-3-chloro-5-methylbenzonitrile

An In-depth Technical Guide to 4-Amino-3-chloro-5-methylbenzonitrile

This guide provides a comprehensive technical overview of 4-Amino-3-chloro-5-methylbenzonitrile, including its chemical properties, synthesis, analytical characterization, and its emerging relevance in the field of drug discovery. This document is intended for researchers, scientists, and professionals involved in chemical synthesis and pharmaceutical development.

Chemical Identity and Properties

4-Amino-3-chloro-5-methylbenzonitrile is a polysubstituted benzonitrile, a class of compounds recognized for their utility as intermediates in the synthesis of pharmaceuticals and other specialty organic chemicals.[1] The molecule features a benzene ring functionalized with an amino (-NH₂), a chloro (-Cl), a methyl (-CH₃), and a nitrile (-C≡N) group.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4-Amino-3-chloro-5-methylbenzonitrile |

| Synonym | 2-Chloro-4-cyano-6-methylaniline |

| CAS Number | 158296-69-6[1][2][3] |

| Molecular Formula | C₈H₇ClN₂[1][2][3] |

| InChI Key | NDTNVCCDQAOBSZ-UHFFFAOYSA-N[1][2][3] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 166.61 g/mol [1] |

| Physical Form | Solid |

| Melting Point | 126-128 °C |

| Purity | Typically available at ≥97% |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions. |

Synthesis and Experimental Protocols

The primary synthetic route to 4-Amino-3-chloro-5-methylbenzonitrile involves the targeted chlorination of 4-Amino-3-methylbenzonitrile.[4] This reaction is a classic example of electrophilic aromatic substitution, where the regioselectivity is dictated by the existing substituents on the aromatic ring.[4]

Synthesis via Electrophilic Halogenation

The synthesis starts from the precursor 4-Amino-3-methylbenzonitrile.[4] The amino (-NH₂) group is a strong activating and ortho, para-director, while the methyl (-CH₃) group is a weaker activating ortho, para-director. The nitrile (-CN) group is a deactivating meta-director. The combined directing effects of the amino and methyl groups favor the substitution at the C3 and C5 positions. Since the C3 position is already occupied by a methyl group, the incoming electrophile (Cl⁺) is directed to the C5 position.

Experimental Protocol: Synthesis of 4-Amino-3-chloro-5-methylbenzonitrile

This protocol is based on analogous electrophilic halogenation reactions of substituted aminobenzonitriles.[4][5]

Materials:

-

4-Amino-3-methylbenzonitrile (1 equivalent)

-

Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS) (1.05 equivalents)

-

Dichloromethane (DCM) or other suitable anhydrous aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Amino-3-methylbenzonitrile in the anhydrous solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the chlorinating agent (e.g., sulfuryl chloride) dropwise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Analytical Characterization

The structural confirmation of 4-Amino-3-chloro-5-methylbenzonitrile is typically achieved through a combination of spectroscopic methods.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the precise structure of the molecule.[4]

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the methyl protons, the amino protons, and the two non-equivalent aromatic protons. The chemical shifts and coupling patterns of the aromatic protons provide definitive evidence for the substitution pattern on the benzene ring.[4]

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display eight unique signals, corresponding to each carbon atom in the molecule: one methyl carbon, one nitrile carbon, and six distinct aromatic carbons.[4]

Experimental Protocol: NMR Analysis

-

Prepare a sample by dissolving approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).

-

Process the spectra to determine chemical shifts (ppm), integration, and multiplicity (for ¹H NMR).

-

Assignments of the signals can be aided by 2D NMR techniques such as COSY and HSQC if necessary.

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) data is available for this compound, which would show the molecular ion peak and characteristic fragmentation patterns confirming the molecular weight and elemental composition.[3]

-

Infrared Spectroscopy: An IR spectrum is also available from the NIST/EPA Gas-Phase Infrared Database.[3] This would show characteristic absorption bands for the N-H stretches of the amino group, the C≡N stretch of the nitrile group, and C-H and C=C vibrations of the substituted aromatic ring.

Applications in Drug Discovery

Substituted benzonitriles are crucial building blocks in medicinal chemistry. The nitrile group is a versatile functional group that can be converted into other functionalities like amides, carboxylic acids, or various nitrogen-containing heterocycles.[1] The specific substitution pattern of 4-Amino-3-chloro-5-methylbenzonitrile makes it a valuable intermediate for creating libraries of compounds for drug screening.

Notably, structurally related compounds have been investigated as potential inhibitors of key signaling proteins in cancer. For instance, derivatives of 4-amino-3-chlorobenzoate have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5] EGFR is a critical regulator of cell growth and proliferation, and its aberrant signaling is implicated in various cancers.[1][6] Therefore, 4-Amino-3-chloro-5-methylbenzonitrile serves as an important scaffold for the development of targeted cancer therapies.

Visualizations

The following diagrams illustrate the synthetic workflow and a relevant biological pathway.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. 4-Amino-3-chloro-5-methyl benzonitrile [webbook.nist.gov]

- 4. 4-Amino-3-chloro-5-methylbenzonitrile | 158296-69-6 | Benchchem [benchchem.com]

- 5. 4-AMINO-3-BROMO-5-CHLOROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 4-Amino-3-chloro-5-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive safety and handling protocols for 4-Amino-3-chloro-5-methylbenzonitrile, a key intermediate in various synthetic pathways. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research outcomes. This document outlines the toxicological profile, proper handling procedures, emergency protocols, and waste disposal methods.

Hazard Identification and Classification

4-Amino-3-chloro-5-methylbenzonitrile is classified as a hazardous substance. The primary hazards are associated with its acute toxicity, and skin, eye, and respiratory irritation.

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Data

For context, the following table summarizes available acute toxicity data for Benzonitrile. It is crucial to handle 4-Amino-3-chloro-5-methylbenzonitrile with the assumption of similar or potentially greater toxicity due to its substituted nature.

| Compound | Test | Species | Route | Value | Reference |

| Benzonitrile | LD50 | Rat | Dermal | 1200–2000 mg/kg bw | |

| Benzonitrile | LD50 | Rabbit | Dermal | 1250–1400 mg/kg bw | |

| Benzonitrile | LC50 | Mouse | Inhalation | >8 mg/L (4h) | |

| Benzonitrile | LC50 | Rat | Inhalation | >8 mg/L (4h) |

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Strict adherence to the following protocols is mandatory when handling 4-Amino-3-chloro-5-methylbenzonitrile.

Engineering Controls

-

All work with solid 4-Amino-3-chloro-5-methylbenzonitrile or its solutions must be conducted in a properly functioning chemical fume hood.

-

Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE is required for handling this compound:

| Protection Type | Specification | Standard |

| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield should be worn when there is a risk of splashing. | OSHA 29 CFR 1910.133 or European Standard EN166 |

| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended). A lab coat or chemical-resistant apron must be worn. | EN 374 |

| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter is required. | NIOSH/MSHA or EN 149 |

General Handling Procedures

-

Avoid the formation of dust and aerosols.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

-

Keep the container tightly closed when not in use.

-

Store in a dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately wash affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill Response

-

Minor Spills (Solid):

-

Evacuate the immediate area.

-

Wear appropriate PPE.

-

Gently sweep up the spilled solid, avoiding dust generation.

-

Place the material into a sealed, labeled container for waste disposal.

-

Clean the spill area with a suitable decontamination solution.

-

-

Major Spills:

-

Evacuate the laboratory and alert others.

-

Contact your institution's Environmental Health and Safety (EHS) department immediately.

-

Prevent entry into the affected area.

-

Waste Disposal

All waste containing 4-Amino-3-chloro-5-methylbenzonitrile must be treated as hazardous waste.

-

Solid Waste: Collect in a designated, labeled, and sealed container.

-

Liquid Waste: Collect in a designated, labeled, and sealed solvent waste container.

-

Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific disposal procedures.

Visualized Workflows and Relationships

To further clarify the safety and handling protocols, the following diagrams illustrate key workflows and logical relationships.

Caption: Workflow for the safe handling of 4-Amino-3-chloro-5-methylbenzonitrile.

A Technical Guide to 4-Amino-3-chloro-5-methylbenzonitrile for Research and Development

Introduction

4-Amino-3-chloro-5-methylbenzonitrile is an organic compound with the chemical formula C₈H₇ClN₂.[1][2] It is characterized by a benzene ring substituted with an amino group (-NH₂), a chloro group (-Cl), a methyl group (-CH₃), and a nitrile functional group (-CN).[3] This substituted benzonitrile serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[3] The presence of multiple functional groups allows for a variety of chemical transformations, making it a valuable building block for more complex molecules. For instance, the amino group can undergo nucleophilic substitution reactions, such as N-alkylation.[4] This guide provides an in-depth overview of its commercial availability, physicochemical properties, synthesis, and analytical methodologies for researchers, scientists, and drug development professionals.

Commercial Suppliers

4-Amino-3-chloro-5-methylbenzonitrile is available from several commercial suppliers, catering to research and development needs. The availability in various quantities allows for seamless transition from laboratory-scale experiments to larger-scale syntheses.

| Supplier | Website | Notes |

| Sigma-Aldrich | --INVALID-LINK-- | Offers the compound with a stated purity of 98%. |

| Santa Cruz Biotechnology | --INVALID-LINK-- | Provides the product for proteomics research applications.[1] |

| Benchchem | --INVALID-LINK-- | Offers qualified products for research use.[4] |

| Apollo Scientific | --INVALID-LINK-- | Supplies the compound for laboratory use, with a purity of 98%.[5] |

| Matrix Scientific | --INVALID-LINK-- | Lists the compound with its melting point and other identifiers.[6] |

| CymitQuimica | --INVALID-LINK-- | Distributes the compound from various brands with different purity levels.[3][5] |

Physicochemical Properties

A summary of the key physicochemical properties of 4-Amino-3-chloro-5-methylbenzonitrile is presented below. This data is essential for designing experiments, understanding its reactivity, and ensuring safe handling.

| Property | Value | Source |

| CAS Number | 158296-69-6 | [1][2][4][5][6] |

| Molecular Formula | C₈H₇ClN₂ | [1][2][6] |

| Molecular Weight | 166.61 g/mol | [1][5][6] |

| Appearance | Solid | |

| Purity | ≥98% (typical) | [5] |

| Melting Point | 126-128 °C | [6] |

| Storage Temperature | Room temperature, in a dry, dark, and sealed container. | |

| Synonyms | 2-Chloro-4-cyano-6-methylaniline | [3][5] |

| InChI Key | NDTNVCCDQAOBSZ-UHFFFAOYSA-N | [2][4] |

Experimental Protocols

Synthesis of 4-Amino-3-chloro-5-methylbenzonitrile

The most direct synthetic route to 4-Amino-3-chloro-5-methylbenzonitrile involves the electrophilic halogenation of 4-Amino-3-methylbenzonitrile.[4] This reaction introduces a chlorine atom onto the aromatic ring.

-

Reaction: Electrophilic Aromatic Substitution (Chlorination)

-

Starting Material: 4-Amino-3-methylbenzonitrile

-

Chlorinating Agent: A suitable electrophilic chlorine source, such as sulfuryl chloride (SO₂Cl₂), is a common reagent for such transformations on activated aromatic rings.[4]

-

General Procedure:

-

Dissolve 4-Amino-3-methylbenzonitrile in a suitable inert solvent.

-

Cool the reaction mixture to a controlled temperature to manage the exothermicity of the reaction.

-

Slowly add the chlorinating agent (e.g., sulfuryl chloride) to the solution with constant stirring. The stoichiometry should be carefully controlled to favor mono-chlorination.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction by adding a suitable reagent (e.g., water or a basic solution) to neutralize any remaining chlorinating agent and acid byproducts.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 4-Amino-3-chloro-5-methylbenzonitrile.

-

A parallel example for this type of reaction is the bromination of 3-chloro-4-amino-benzonitrile, where bromine in methanol is added dropwise to the starting material.[7]

Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation and purity assessment of 4-Amino-3-chloro-5-methylbenzonitrile.[4] Both ¹H and ¹³C NMR are employed to characterize the molecule.

-

¹H NMR (Proton NMR): The expected ¹H NMR spectrum would show distinct signals for the different types of protons in the molecule.[4]

-

Aromatic Protons: Two non-equivalent aromatic protons are expected to appear as distinct signals in the aromatic region of the spectrum.[4] The chemical shifts of these protons are influenced by the electronic effects of the amino, chloro, nitrile, and methyl substituents.[4]

-

Amino Protons: The protons of the amino group will appear as a broad singlet.

-

Methyl Protons: The three equivalent protons of the methyl group will appear as a singlet.[4]

-

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule.[4] Distinct signals would be observed for each unique carbon atom in the aromatic ring, the methyl group, and the nitrile group.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. The NIST WebBook lists mass spectral data for this compound.[2]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the characteristic functional groups present in the molecule. The NIST WebBook provides a gas-phase IR spectrum for 4-Amino-3-chloro-5-methylbenzonitrile.[2]

Visualizations

Synthesis Pathway

References

- 1. scbt.com [scbt.com]

- 2. 4-Amino-3-chloro-5-methyl benzonitrile [webbook.nist.gov]

- 3. CAS 158296-69-6: 4-Amino-3-chloro-5-methylbenzonitrile [cymitquimica.com]

- 4. 4-Amino-3-chloro-5-methylbenzonitrile | 158296-69-6 | Benchchem [benchchem.com]

- 5. 4-Amino-3-chloro-5-methylbenzonitrile | CymitQuimica [cymitquimica.com]

- 6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 7. 4-AMINO-3-BROMO-5-CHLOROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

Potential Biological Activity of 4-Amino-3-chloro-5-methylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the potential biological activity of the chemical compound 4-Amino-3-chloro-5-methylbenzonitrile. Despite its availability as a chemical reagent, public domain research on the specific biological effects of this molecule is notably limited. This document synthesizes the available information on structurally related compounds to infer potential therapeutic targets and mechanisms of action. Furthermore, it furnishes detailed experimental protocols for assays relevant to the investigation of these potential activities, aiming to facilitate future research into this compound. All discussions of biological activity for 4-Amino-3-chloro-5-methylbenzonitrile should be considered speculative in the absence of direct experimental evidence.

Introduction

4-Amino-3-chloro-5-methylbenzonitrile (CAS No. 158296-69-6) is a substituted benzonitrile with a molecular formula of C₈H₇ClN₂.[1] Its structure, featuring an aromatic ring with amino, chloro, methyl, and cyano functional groups, suggests its potential for diverse biological interactions. While this compound is commercially available and used as an intermediate in organic synthesis, there is a conspicuous absence of published studies detailing its biological activity, mechanism of action, or potential therapeutic applications.[2][3]

This guide aims to bridge this knowledge gap by exploring the established biological activities of structurally analogous compounds. By examining the effects of related substituted benzonitriles and anilines, we can hypothesize potential, yet unproven, biological targets for 4-Amino-3-chloro-5-methylbenzonitrile. These include, but are not limited to, roles in cancer therapy through the inhibition of key enzymes like epidermal growth factor receptor (EGFR), aromatase, or interference with cytoskeletal dynamics via tubulin polymerization.

This document is intended to serve as a foundational resource for researchers interested in exploring the pharmacological potential of 4-Amino-3-chloro-5-methylbenzonitrile, providing not only theoretical frameworks for its potential activity but also practical, detailed protocols for its empirical investigation.

Chemical Properties

A summary of the key chemical properties of 4-Amino-3-chloro-5-methylbenzonitrile is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 158296-69-6 | [1] |

| Molecular Formula | C₈H₇ClN₂ | [1] |

| Molecular Weight | 166.61 g/mol | [1] |

| Physical Form | Solid | [4] |

| Purity | Typically ≥90% | [5] |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [4] |

Potential Biological Activities and Therapeutic Targets (Inferred)

Direct experimental data on the biological activity of 4-Amino-3-chloro-5-methylbenzonitrile is not available in the public domain. However, based on the known activities of structurally similar compounds, several potential avenues for its biological action can be postulated.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Derivatives of 4-amino-3-chloro benzoate ester have been synthesized and evaluated as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[6] Specifically, certain hydrazine-1-carbothioamide derivatives of this scaffold have demonstrated cytotoxicity in cancer cell lines such as A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and HCT-116 (colorectal carcinoma) by targeting EGFR and inducing the extrinsic apoptotic pathway.[6] Given the structural similarity, it is plausible that 4-Amino-3-chloro-5-methylbenzonitrile could serve as a scaffold for the development of novel EGFR inhibitors.

Aromatase Inhibition

Substituted benzonitriles have been identified as selective inhibitors of the aromatase enzyme, which is critical for the biosynthesis of estrogens. The nitrile group in the para position is often essential for this inhibitory activity. Aromatase inhibitors are used in the treatment of estrogen-dependent cancers, such as certain types of breast cancer. The structural features of 4-Amino-3-chloro-5-methylbenzonitrile, particularly the para-aminobenzonitrile core, suggest that it could potentially interact with the active site of aromatase.

Tubulin Polymerization Inhibition

Certain N-substituted benzimidazole acrylonitriles have been shown to act as tubulin polymerization inhibitors, binding to the colchicine binding site and leading to cell cycle arrest and apoptosis. These compounds exhibit potent antiproliferative activity against various cancer cell lines. The benzonitrile moiety is a key structural feature in these molecules. While 4-Amino-3-chloro-5-methylbenzonitrile lacks the imidazole and acrylonitrile extentions, its core structure could serve as a starting point for the design of novel tubulin polymerization inhibitors.

Quantitative Data

As of the date of this publication, there is no publicly available quantitative data (e.g., IC₅₀, EC₅₀, Kᵢ, Kₑ) describing the biological activity of 4-Amino-3-chloro-5-methylbenzonitrile. The following table is provided as a template for future studies.

| Assay Type | Target | Cell Line (if applicable) | IC₅₀ / EC₅₀ (µM) | Reference |

| e.g., Kinase Assay | e.g., EGFR | N/A | Data Not Available | |

| e.g., Cytotoxicity | N/A | e.g., A549 | Data Not Available | |

| e.g., Enzyme Assay | e.g., Aromatase | N/A | Data Not Available | |

| e.g., Polymerization | e.g., Tubulin | N/A | Data Not Available |

Experimental Protocols

To facilitate the investigation of the potential biological activities of 4-Amino-3-chloro-5-methylbenzonitrile, detailed protocols for relevant in vitro assays are provided below.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability.[7][8][9]

-

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, HeLa)

-

Complete cell culture medium

-

96-well plates

-

4-Amino-3-chloro-5-methylbenzonitrile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl with SDS)[10]

-

Phosphate-buffered saline (PBS)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11]

-

Prepare serial dilutions of 4-Amino-3-chloro-5-methylbenzonitrile in cell culture medium.

-

Remove the medium from the wells and replace it with the medium containing different concentrations of the test compound. Include vehicle-only (e.g., DMSO) controls.

-

Incubate the plate for 24, 48, or 72 hours.[11]

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10][11]

-

Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[8][9]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.[10]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

EGFR Kinase Inhibition Assay (TR-FRET)

This assay measures the ability of the compound to inhibit the kinase activity of EGFR.[12]

-

Materials:

-

Recombinant human EGFR kinase

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[12]

-

Biotinylated peptide substrate

-

ATP

-

4-Amino-3-chloro-5-methylbenzonitrile

-

Stop/detection solution (containing EDTA, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin)[12]

-

Low-volume 384-well plates

-

TR-FRET compatible plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

Add the test compound dilutions to the wells of a 384-well plate.[12]

-

Add the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.[12]

-

Initiate the kinase reaction by adding the substrate/ATP solution.

-

Incubate the reaction for 60 minutes at room temperature.[12]

-

Stop the reaction by adding the stop/detection solution.

-

Incubate for 60 minutes at room temperature, protected from light.[12]

-

Read the plate on a TR-FRET plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).[12]

-

Calculate the TR-FRET ratio and determine the IC₅₀ value.

-

Aromatase Inhibition Assay (Fluorometric)

This assay measures the inhibition of aromatase activity by the test compound.[13]

-

Materials:

-

Human recombinant aromatase (CYP19A1) microsomes

-

Aromatase assay buffer

-

Fluorogenic aromatase substrate

-

NADP⁺

-

Letrozole (positive control inhibitor)

-

4-Amino-3-chloro-5-methylbenzonitrile

-

White 96-well plate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare all reagents and serial dilutions of the test compound and letrozole.

-

Add the test compound or controls to the appropriate wells.

-

Add the aromatase enzyme to the wells.

-

Incubate the plate for at least 10 minutes at 37°C to allow for interaction with the enzyme.

-

Initiate the reaction by adding the aromatase substrate/NADP⁺ mixture.

-

Immediately measure fluorescence in kinetic mode for 60 minutes at 37°C (Ex/Em = 488/527 nm).

-

Calculate the aromatase specific activity by running parallel reactions in the presence and absence of a known inhibitor and determine the inhibitory effect of the test compound.

-

Tubulin Polymerization Assay (Turbidity-based)

This assay monitors the effect of the compound on the in vitro polymerization of tubulin into microtubules.[14][15]

-

Materials:

-

Purified tubulin protein (>99%)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂)[15]

-

GTP solution

-

Glycerol

-

4-Amino-3-chloro-5-methylbenzonitrile

-

Paclitaxel (polymerization promoter) and Nocodazole (polymerization inhibitor) as controls

-

Temperature-controlled spectrophotometer with a 96-well plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound and controls.

-

On ice, add the test compounds or controls to the wells of a pre-chilled 96-well plate.

-

Prepare the tubulin solution in polymerization buffer with GTP.

-

Initiate the polymerization reaction by adding the tubulin solution to each well.

-

Immediately place the plate in the spectrophotometer pre-warmed to 37°C.[15]

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.[16]

-

Plot the absorbance versus time to generate polymerization curves and analyze the effect of the compound on the rate and extent of tubulin polymerization.

-

Safety and Toxicology

The safety and toxicological profile of 4-Amino-3-chloro-5-methylbenzonitrile has not been extensively studied. Commercial suppliers provide limited safety data, with hazard statements indicating that the compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[4] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling this compound. A full toxicological assessment would be a necessary component of any drug development program involving this molecule.

Conclusion and Future Directions

4-Amino-3-chloro-5-methylbenzonitrile represents a chemical entity with unexplored biological potential. While direct evidence of its activity is currently lacking, the known pharmacological profiles of structurally related substituted benzonitriles suggest plausible, albeit speculative, therapeutic applications, particularly in the field of oncology. The inferred potential for this compound to act as an inhibitor of EGFR, aromatase, or tubulin polymerization provides a rational basis for its future investigation.